molecular formula C9H10F2N2O2 B8304412 4,5-difluoro-N-isopropyl-2-nitroaniline

4,5-difluoro-N-isopropyl-2-nitroaniline

Cat. No.: B8304412
M. Wt: 216.18 g/mol
InChI Key: ZHXZLSNIPLKTCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,5-difluoro-N-isopropyl-2-nitroaniline is a useful research compound. Its molecular formula is C9H10F2N2O2 and its molecular weight is 216.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C9H10F2N2O2

Molecular Weight

216.18 g/mol

IUPAC Name

4,5-difluoro-2-nitro-N-propan-2-ylaniline

InChI

InChI=1S/C9H10F2N2O2/c1-5(2)12-8-3-6(10)7(11)4-9(8)13(14)15/h3-5,12H,1-2H3

InChI Key

ZHXZLSNIPLKTCW-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC1=CC(=C(C=C1[N+](=O)[O-])F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

4,5-difluoro-2-nitroaniline (3.48 g, 20 mmol), 2,2-dimethoxypropane (11.9 mL, 100 mmol), and trifluoroacetic acid (1.6 mL, 21 mmol) were dissolved in toluene (40 mL) and stirred at room temperature for 1 h. A boron-pyridine complex (2.12 mL, 21 mmol) was slowly added. The reaction mixture was stirred for 20 h. The solvent was evaporated in vacuo, and the residue was taken up into water and extracted with dichloromethane. The organic extract was dried (Na2SO4) and concentrated in vacuo. The residue was chromatographed on a column of aminopropyl-silica gel eluting with hexane/ethyl acetate (30:1) to give 2.42 g (56%) of the title compound as a bright orange solid.
Quantity
3.48 g
Type
reactant
Reaction Step One
Quantity
11.9 mL
Type
reactant
Reaction Step One
Quantity
1.6 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Yield
56%

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